molecular formula C10H13NO4S B581050 Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate CAS No. 1314406-40-0

Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

Cat. No.: B581050
CAS No.: 1314406-40-0
M. Wt: 243.277
InChI Key: SIHIRPBCEHQTAU-UHFFFAOYSA-N
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Description

Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C10H13NO4S It is a derivative of pyridine, a basic heterocyclic organic compound

Scientific Research Applications

Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: This compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Safety and Hazards

  • Safety Precautions :
    • Seek medical advice if skin irritation occurs (P332 + P313) .

Preparation Methods

The synthesis of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate typically involves the reaction of pyridine-2-carboxylic acid with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace the ethylsulfonyl group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(Methylsulfonyl)pyridine-2-carboxylate: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties and reactivity.

    Ethyl 5-(Phenylsulfonyl)pyridine-2-carboxylate:

The uniqueness of this compound lies in its specific ethylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

ethyl 5-ethylsulfonylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-15-10(12)9-6-5-8(7-11-9)16(13,14)4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHIRPBCEHQTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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